3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
Description
3-Methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a thiophen-2-yl group and at position 3 with a 3-methylbutanamide moiety. The oxadiazole ring contributes to its aromaticity and electron-deficient nature, while the thiophene substituent introduces electron-rich aromatic character.
Structural confirmation would rely on techniques such as IR, NMR, and HRMS, as demonstrated for similar compounds .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H13N3O2S/c1-7(2)6-9(15)12-11-10(13-16-14-11)8-4-3-5-17-8/h3-5,7H,6H2,1-2H3,(H,12,14,15) |
InChI Key |
OMANIEAJHNIYON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NON=C1C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Halogenated thiophene derivatives, substituted amides.
Scientific Research Applications
3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of a thiophene-substituted oxadiazole and a flexible aliphatic amide. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Properties of Selected 1,2,5-Oxadiazole Derivatives
Key Observations:
- Electronic Effects : The thiophene substituent in the target compound donates electrons via its aromatic π-system, contrasting with the electron-withdrawing nitro groups in compounds 40–42. This difference may influence reactivity in electrophilic substitutions or binding interactions in biological targets .
- Amide Flexibility : The 3-methylbutanamide chain introduces conformational flexibility and moderate lipophilicity (clogP ~2.5 estimated), whereas benzamide derivatives (e.g., 40–43) exhibit higher rigidity and variable clogP (1.8–3.1) depending on substituents .
- Thermal Stability : Melting points for benzamide analogs range from 147–179°C, influenced by nitro group positioning and amide substituents. The target compound’s melting point is unreported but expected to be lower due to reduced crystallinity from the aliphatic chain .
Biological Activity
3-Methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a thiophene moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Antibacterial Properties
Research indicates that compounds similar to 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide exhibit notable antibacterial activity. For instance, derivatives of oxadiazoles have been shown to possess strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some oxadiazole derivatives range from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004 | Enterobacter cloacae |
| Compound 12 | 0.011 | E. coli |
| Compound 11 | 0.008 | Bacillus cereus |
Antifungal Activity
In addition to antibacterial properties, the compound may also exhibit antifungal activity. Research has shown that oxadiazole derivatives can inhibit the growth of various fungi, with MIC values indicating good to excellent antifungal properties .
The biological activity of 3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide can be attributed to its structural components:
- Oxadiazole Ring : Known for its ability to interact with microbial enzymes and receptors.
- Thiophene Moiety : Enhances solubility and biological activity through potential interactions with cellular targets.
These interactions may lead to the inhibition of specific enzymes or pathways crucial for microbial survival and proliferation.
Study on Antimicrobial Efficacy
A study evaluating various oxadiazole derivatives found that compounds containing the thiophene structure displayed enhanced antimicrobial efficacy compared to those without it. The study highlighted that the presence of the thiophene ring significantly improved the interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
Structure-Activity Relationship (SAR)
The structure–activity relationship studies have indicated that modifications in the side chains of oxadiazole derivatives can significantly affect their biological activity. For instance, the introduction of different alkyl groups at the nitrogen position has been correlated with varying degrees of antibacterial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
